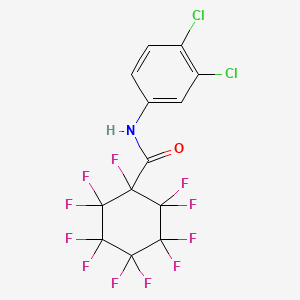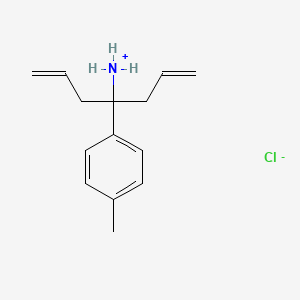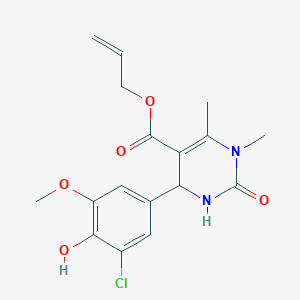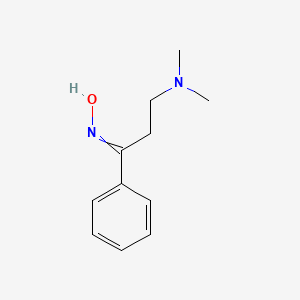![molecular formula C30H24N2O3S B12471282 N-(naphthalen-1-yl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B12471282.png)
N-(naphthalen-1-yl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(NAPHTHALEN-1-YL)-4-[(N-PHENYLBENZENESULFONAMIDO)METHYL]BENZAMIDE is a complex organic compound that features a naphthalene ring, a benzene ring, and a sulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(NAPHTHALEN-1-YL)-4-[(N-PHENYLBENZENESULFONAMIDO)METHYL]BENZAMIDE typically involves the acylation of an amine with a benzoyl chloride derivative. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
化学反応の分析
Types of Reactions
N-(NAPHTHALEN-1-YL)-4-[(N-PHENYLBENZENESULFONAMIDO)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
科学的研究の応用
N-(NAPHTHALEN-1-YL)-4-[(N-PHENYLBENZENESULFONAMIDO)METHYL]BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of N-(NAPHTHALEN-1-YL)-4-[(N-PHENYLBENZENESULFONAMIDO)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes, inhibiting their activity. Additionally, the aromatic rings can participate in π-π interactions with other aromatic compounds, affecting their function .
類似化合物との比較
Similar Compounds
N-(Cyano(naphthalen-1-yl)methyl)benzamide: Similar structure but with a cyano group instead of a sulfonamide group.
N-(naphthalen-1-yl)phenazine-1-carboxamide: Contains a phenazine ring instead of a benzene ring.
N-naphthalen-2-yl-benzamide: Similar structure but with the naphthalene ring in a different position.
Uniqueness
N-(NAPHTHALEN-1-YL)-4-[(N-PHENYLBENZENESULFONAMIDO)METHYL]BENZAMIDE is unique due to its combination of a naphthalene ring, a benzene ring, and a sulfonamide group. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and industrial applications .
特性
分子式 |
C30H24N2O3S |
|---|---|
分子量 |
492.6 g/mol |
IUPAC名 |
4-[[N-(benzenesulfonyl)anilino]methyl]-N-naphthalen-1-ylbenzamide |
InChI |
InChI=1S/C30H24N2O3S/c33-30(31-29-17-9-11-24-10-7-8-16-28(24)29)25-20-18-23(19-21-25)22-32(26-12-3-1-4-13-26)36(34,35)27-14-5-2-6-15-27/h1-21H,22H2,(H,31,33) |
InChIキー |
SSBYBMKJPIDQHJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N(CC2=CC=C(C=C2)C(=O)NC3=CC=CC4=CC=CC=C43)S(=O)(=O)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-chlorophenyl)glycinamide](/img/structure/B12471202.png)
![4-Chloro-1-(4-chlorophenyl)-1-oxobutan-2-yl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B12471219.png)
![2-(4-{[(3-Methoxyphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B12471226.png)
![2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 4-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate](/img/structure/B12471228.png)

![N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]alaninamide](/img/structure/B12471232.png)
![2-(4-Fluorophenyl)-2-oxoethyl 4-[(2,5-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B12471237.png)
![2-cyano-3-[1-(4-cyclohexylphenyl)-2,5-dimethylpyrrol-3-yl]-N-(2-fluorophenyl)prop-2-enamide](/img/structure/B12471244.png)
![2-{3-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}-4-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B12471263.png)
![{4-[4-(2,3-Dihydro-1H-inden-1-ylamino)pyrrolo[2,3-D]pyrimidin-7-YL]-2-hydroxycyclopentyl}methyl sulfamate hydrochloride](/img/structure/B12471266.png)

![N-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}alanine](/img/structure/B12471268.png)


